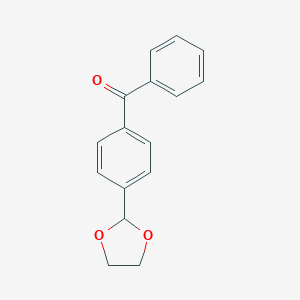

4-(1,3-Dioxolan-2-YL)benzophenone

描述

Contextualization within Benzophenone (B1666685) Chemistry and Derivatives

Benzophenones are a class of organic compounds characterized by a diphenyl ketone scaffold. This core structure is a prevalent motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The chemical versatility of the benzophenone framework allows for a diverse range of substitutions on its phenyl rings, leading to a vast library of derivatives with tailored properties. nih.gov 4-(1,3-Dioxolan-2-YL)benzophenone is one such derivative, where one of the phenyl rings is substituted at the para position with a 1,3-dioxolane (B20135) group. This substitution significantly influences the molecule's electronic properties, solubility, and reactivity, setting it apart from the parent benzophenone.

Significance of 1,3-Dioxolane Moieties in Organic Synthesis and Protection Strategies

The 1,3-dioxolane group, a cyclic ketal, plays a crucial role in organic synthesis, primarily as a protecting group for aldehydes and ketones. The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a common strategy to mask the reactivity of the carbonyl group during subsequent chemical transformations that might otherwise affect it. This protection is robust under neutral and basic conditions and can be readily removed under acidic conditions to regenerate the original carbonyl functionality. The presence of the 1,3-dioxolane moiety in this compound suggests its potential utility as a synthetic intermediate where the benzophenone's carbonyl group is intended for later-stage reactions. rsc.org

Overview of Academic Research Trajectories for the Compound

Academic research on this compound and its close analogs has primarily explored its utility as a versatile synthetic intermediate and its potential applications in photochemistry. While dedicated studies on this specific molecule are not abundant, its precursor, 4-(1,3-Dioxolan-2-yl)benzaldehyde, is a well-documented starting material in the synthesis of more complex molecules. Research on related bromo- and methyl-substituted analogs indicates that the dioxolane-functionalized benzophenone core is a target for developing new molecules with potential biological activities and for creating novel photoinitiators. For instance, the benzophenone moiety is a known photosensitizer, and derivatives are often investigated for their ability to initiate polymerization reactions upon UV irradiation. chemrxiv.orgresearchgate.net

Scope and Objectives of Current Scholarly Investigation

The current scholarly interest in this compound and its derivatives is multifaceted. Key objectives include:

Elucidation of Synthetic Pathways: Developing efficient and scalable methods for the synthesis of this compound and its derivatives. This includes the protection of the carbonyl group of 4-formylbenzophenone as an ethylene ketal.

Investigation of Photophysical Properties: Characterizing the absorption and emission properties of these compounds to assess their potential as photoinitiators or photofunctional materials.

Exploration as a Synthetic Intermediate: Utilizing this compound as a building block for the synthesis of novel organic compounds, including potential pharmaceutical agents and functional materials. evonik.com The dioxolane can be deprotected to reveal the aldehyde, which can then undergo a variety of chemical transformations.

Interactive Data Table: Physicochemical Properties of a Related Compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Appearance | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Interactive Data Table: Spectroscopic Data of a Related Compound

Spectroscopic data for 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone offers a reference for the characterization of this class of compounds.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.7-7.8 (m, 4H, Ar-H), 7.4-7.5 (m, 4H, Ar-H), 5.8 (s, 1H, O-CH-O), 4.0-4.2 (m, 4H, O-CH₂-CH₂-O) |

| ¹³C NMR (CDCl₃) | δ (ppm): 196.0 (C=O), 143.0, 137.5, 132.0, 130.0, 129.0, 128.5, 126.5 (Ar-C), 103.5 (O-CH-O), 65.5 (O-CH₂-CH₂-O) |

| IR (KBr) | ν (cm⁻¹): ~1660 (C=O stretching), ~1280, ~1100 (C-O stretching) |

| Mass Spec (EI) | m/z (%): 268 (M⁺) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYFENSENCKTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645094 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103741-08-8 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 4 1,3 Dioxolan 2 Yl Benzophenone

Reactivity of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group, a cyclic acetal (B89532), serves as a protecting group for the carbonyl functionality of the benzophenone (B1666685). Its reactivity is characterized by its response to acidic conditions, radical processes, and interactions with electrophiles and nucleophiles.

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms

The primary reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis, which regenerates the original carbonyl compound and ethylene (B1197577) glycol. This deprotection process is crucial in synthetic chemistry. wikipedia.orgtotal-synthesis.com The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, such as p-toluenesulfonic acid or hydrochloric acid. total-synthesis.comchemicalbook.com This is followed by the opening of the ring to form a resonance-stabilized oxonium ion intermediate. total-synthesis.com Subsequent nucleophilic attack by water on the carbocationic center leads to the formation of a hemiacetal, which then breaks down to yield the deprotected benzophenone and ethylene glycol. total-synthesis.com The entire process is reversible, and the removal of water can shift the equilibrium toward the formation of the dioxolane (protection), while an excess of water drives the reaction toward the carbonyl compound (deprotection). total-synthesis.comorganic-chemistry.org

Several catalysts can be employed for this transformation, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zirconium tetrachloride (ZrCl₄) and erbium(III) triflate (Er(OTf)₃). organic-chemistry.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the deprotection. For instance, cerium(III) triflate in wet nitromethane (B149229) offers a chemoselective method for cleaving acetals under nearly neutral pH conditions. organic-chemistry.org

Table 1: Catalysts and Conditions for Dioxolane Deprotection

| Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | Reflux | chemicalbook.com |

| Hydrochloric acid | Water/Organic Solvent | - | total-synthesis.com |

| Zirconium tetrachloride (ZrCl₄) | - | Mild | organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | organic-chemistry.org |

| Cerium(III) triflate | Wet Nitromethane | Nearly Neutral pH | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | wikipedia.orgorganic-chemistry.org |

| Iodine | - | Neutral | organic-chemistry.org |

Radical Chain Processes Involving 1,3-Dioxolanes

The 1,3-dioxolane ring can also participate in radical chain reactions. For example, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been reported. organic-chemistry.orgorganic-chemistry.org This metal-free and redox-neutral process converts inexpensive starting materials into protected α-amino aldehydes in good yields. organic-chemistry.orgorganic-chemistry.org The reaction is initiated by a catalytic amount of a radical precursor, and the presence of both a thiol and a small amount of oxygen is essential for its success. organic-chemistry.orgorganic-chemistry.org

In some instances, radical reactions can lead to diastereoselective bond formation. For example, radicals generated from substituted 1,3-dioxolan-4-ones have been shown to undergo carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation with moderate to high diastereoselectivity. researchgate.net

Interactions with Electrophiles and Nucleophiles at the Dioxolane Ring

The 1,3-dioxolane ring is generally stable to nucleophiles and bases. organic-chemistry.org However, it can react with strong electrophiles. For instance, dioxazolones, which are structurally related to dioxolanes, have been utilized as electrophilic amide sources in transition-metal-catalyzed amidation reactions. beilstein-journals.org

The oxygen atoms of the dioxolane ring possess lone pairs of electrons, making them susceptible to attack by strong electrophiles. This interaction can lead to ring-opening or other transformations. Conversely, the ring itself is not typically a strong nucleophile, but under certain conditions, it can participate in reactions with highly reactive electrophilic centers.

Reactivity of the Benzophenone Core and Aromatic Moieties

The benzophenone core of the molecule is a key determinant of its photochemical behavior. Its reactivity is dominated by photoexcitation and the subsequent chemistry of its triplet state.

Photoexcitation and Triplet State Chemistry of Benzophenones

Benzophenone is a well-known photosensitizer that absorbs UV light, leading to the formation of an excited singlet state (S₁). medchemexpress.comedinst.com This S₁ state has a very short lifetime and undergoes highly efficient intersystem crossing (ISC) to the more stable triplet state (T₁), with a quantum yield approaching 100%. edinst.comrsc.orgnih.gov The triplet state is a diradical species with two unpaired electrons of parallel spin, making it a highly reactive intermediate. edinst.comedinst.comtcichemicals.com

The lifetime of the benzophenone triplet state is influenced by its environment. edinst.comrsc.org In the absence of quenching agents, it can have a lifetime in the microsecond to millisecond range. edinst.comrsc.org The triplet state can decay back to the ground state (S₀) through phosphorescence (emission of light) or non-radiative processes. edinst.comedinst.com

Table 2: Properties of Benzophenone Excited States

| State | Multiplicity | Lifetime | Key Processes | References |

|---|---|---|---|---|

| S₁ (n,π*) | Singlet | ps range | Intersystem Crossing (ISC) to T₁ | edinst.comnih.govbgsu.edu |

| T₁ (n,π*) | Triplet | µs to ms (B15284909) range | Phosphorescence, Hydrogen Atom Transfer (HAT), Energy Transfer | edinst.comedinst.comrsc.orgrsc.org |

Computational studies have investigated the mechanism of triplet state population, suggesting that an indirect pathway involving an intermediate T₂(ππ) state may play a significant role in addition to the direct S₁(nπ) → T₁(nπ*) transition. rsc.org

A hallmark of the benzophenone triplet state's reactivity is its ability to abstract hydrogen atoms from suitable donors. acs.orgtorvergata.itrsc.orgnih.gov This process, known as hydrogen atom transfer (HAT), is a powerful tool in organic synthesis for generating carbon-centered radicals. rsc.orgacs.orgtorvergata.it The photoexcited benzophenone abstracts a hydrogen atom from a C-H bond, generating a ketyl radical and a substrate-derived radical. rsc.orgyoutube.com

This HAT capability has been exploited in various photocatalytic applications, including cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. acs.orgtorvergata.it In these reactions, the benzophenone photocatalyst is continuously regenerated, allowing for a catalytic cycle. rsc.orgacs.orgtorvergata.it The efficiency and selectivity of the HAT process depend on the bond dissociation energies of the C-H bonds in the substrate and the reaction conditions. torvergata.it Recent research has shown that benzophenone can act as a dual-role photocatalyst, mediating both hydrogen-atom transfer and single-electron transfer in certain reactions. nih.gov

Silyl (B83357) Radical-Induced Halogen Atom Transfer (XAT) in Conjunction with HAT

The photochemical properties of benzophenone are central to initiating silyl radical-induced halogen atom transfer (XAT) processes. In these reactions, the photoexcited benzophenone abstracts a hydrogen atom (HAT) from a silane (B1218182), such as tris(trimethylsilyl)silane, to generate a silyl radical. torvergata.it This highly reactive silyl radical can then abstract a halogen atom from an alkyl halide, generating an alkyl radical. This process, termed HAT-mediated XAT, is a powerful tool for the formation of carbon-centered radicals under mild conditions. torvergata.it While direct studies on 4-(1,3-Dioxolan-2-YL)benzophenone are not extensively documented, the fundamental mechanism is applicable. The photoexcited dioxolane-protected benzophenone would initiate the process by abstracting a hydrogen atom from the silane, leading to the generation of the key silyl radical species responsible for subsequent halogen atom transfer. torvergata.it This strategy has been successfully employed in cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. torvergata.it

The general mechanism can be depicted as follows:

Photoexcitation: this compound absorbs light and is promoted to an excited state.

Hydrogen Atom Transfer (HAT): The excited benzophenone derivative abstracts a hydrogen atom from a silane (e.g., (TMS)₃SiH), generating a benzhydrol derivative and a silyl radical ((TMS)₃Si•).

Halogen Atom Transfer (XAT): The silyl radical abstracts a halogen from an alkyl halide (R-X) to form a stable silyl halide ((TMS)₃Si-X) and an alkyl radical (R•).

Subsequent Reactions: The generated alkyl radical can then participate in various synthetic transformations, such as addition to alkenes or cross-coupling reactions. torvergata.it

Single Electron Transfer (SET) Processes

Benzophenone and its derivatives are also known to participate in single electron transfer (SET) processes, particularly in their photoexcited state. The excited triplet state of benzophenone can act as a potent oxidant or reductant. wikipedia.org In the context of this compound, upon photoexcitation, it can accept an electron from a suitable donor to form a radical anion. wikipedia.org This process is fundamental in various photochemical transformations. For instance, the formation of the benzophenone ketyl radical anion by SET from a donor is a well-established phenomenon. wikipedia.org

This SET capability allows benzophenone derivatives to catalyze reactions by generating radical ions from substrates that might not be directly accessible through other means. The dioxolane group, being relatively stable under these conditions, allows the benzophenone core to mediate these electron transfer events without interference. While specific studies detailing the SET processes of this compound are not prevalent in the literature, the known behavior of benzophenone provides a strong basis for predicting its reactivity in such transformations. torvergata.itwikipedia.org

Directed Ortho-Metalation Strategies (e.g., Ortho-Lithiation of Benzophenone Ketals)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgysu.am This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. ysu.amcore.ac.uk The acetal group, such as the 1,3-dioxolane in this compound, can function as a DMG. core.ac.uk

The oxygen atoms of the dioxolane ring can chelate the lithium cation of the organolithium reagent, thereby lowering the activation energy for deprotonation of the proximal C-H bond on the aromatic ring. This results in the formation of an aryllithium intermediate, which can then be trapped with various electrophiles to introduce a wide range of substituents at the ortho position.

A general representation of this strategy is as follows:

Complexation: The organolithium reagent coordinates to the oxygen atoms of the dioxolane group.

Deprotonation: The alkyllithium base abstracts a proton from the ortho position of the phenyl ring bearing the dioxolane group.

Electrophilic Quench: The resulting aryllithium species reacts with an electrophile (E+) to yield the ortho-substituted product.

This methodology provides a reliable route to synthesize polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution reactions, which are governed by the electronic nature of the substituents. ysu.am

Transformative Reaction Pathways

The unique structural features of this compound make it a versatile intermediate in a variety of transformative reaction pathways, enabling the synthesis of complex molecular architectures.

Cyclization Reactions utilizing Dioxolane-Protected Benzophenone Intermediates

The strategic placement of the dioxolane-protected carbonyl group allows for its participation in various cyclization reactions to form heterocyclic systems. While specific examples for this compound are not extensively reported, related structures demonstrate the potential of this scaffold. For instance, intramolecular Heck reactions have been used to construct benzophenone fragments in complex natural products, where a biaryl linkage is formed leading to a seven-membered lactone. torvergata.it

Furthermore, the dioxolane group can be a precursor to other functionalities that can participate in cyclizations. For example, after modification of the benzophenone core, the dioxolane can be hydrolyzed to reveal the ketone, which can then undergo condensation reactions. The synthesis of nitrogen-containing heterocycles, such as quinoxalines, often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. rsc.org An appropriately substituted this compound derivative could be a precursor to such a dicarbonyl species.

Cross-Coupling Reactions Enabled by Benzophenone-Dioxolane Scaffolds

The presence of a halogen atom on the benzophenone scaffold, as seen in derivatives like 4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone, opens up possibilities for various palladium-catalyzed cross-coupling reactions. zenodo.org The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds. zenodo.org In this reaction, a boronic acid or its ester derivative is coupled with an organohalide in the presence of a palladium catalyst and a base.

A typical Suzuki-Miyaura coupling involving a derivative of this compound would proceed as follows:

| Reactants | Catalyst | Base | Solvent | Product |

| 4-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Aryl-4'-(1,3-dioxolan-2-yl)benzophenone |

This reaction is highly versatile, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The dioxolane group is stable under these conditions, ensuring that the desired coupling occurs selectively at the carbon-halogen bond. zenodo.org

Oxidative and Reductive Transformations

The functional groups within this compound can undergo selective oxidative and reductive transformations.

Oxidative Transformations: The dioxolane group, being an acetal, is generally stable to many oxidizing agents. However, under specific conditions, it can be cleaved. Oxidative cleavage of the dioxolane ring can be achieved using strong oxidizing agents, sometimes in the presence of Lewis acids, to yield the corresponding benzophenone. researchgate.net More direct oxidation of the benzophenone core itself can lead to the formation of benzoic acid derivatives under harsh oxidative conditions. zenodo.org

Reductive Transformations: The carbonyl group of the benzophenone moiety is susceptible to reduction. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces ketones to secondary alcohols. rsc.orgzenodo.org In the case of this compound, this would yield 4-(1,3-Dioxolan-2-yl)phenylmethanol. This reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. The dioxolane protecting group remains intact under these conditions.

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 4-(1,3-Dioxolan-2-yl)phenylmethanol |

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken as they can sometimes affect other functional groups.

[3+2] Cycloaddition Chemistry of Related Methylene-Dioxolanones

While direct studies on the [3+2] cycloaddition chemistry of a methylene (B1212753) derivative of this compound are not extensively documented, significant research into structurally related methylene-dioxolanones provides critical insights into the potential reactivity of such a system. The investigation of chiral 5-methylene-1,3-dioxolan-4-ones, particularly (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, offers a valuable model for understanding these cycloaddition reactions. nih.govnih.gov

Methylene-dioxolanones serve as interesting 2π components in [3+2] cycloadditions. nih.gov The presence of a bulky substituent, such as a t-butyl group at the 2-position, can create a significant facial bias, directing the approach of the 1,3-dipole. Furthermore, the electronic nature of the exocyclic double bond is influenced by opposing effects from the carbonyl and enol-ether functionalities within the dioxolanone ring. nih.gov

Research has demonstrated that (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one successfully undergoes [3+2] cycloaddition reactions with specific classes of 1,3-dipoles, namely nitrile oxides and diazo compounds, to form spiro adducts. nih.govnih.gov The reaction with benzonitrile (B105546) oxide, for instance, yields a spiro adduct whose structure and absolute stereochemistry have been confirmed by X-ray diffraction analysis. nih.govnih.gov

However, the reactivity of these methylene-dioxolanones is not universal across all types of 1,3-dipoles. Attempted cycloadditions with other common three-atom components (TACs) such as a nitrile sulfide (B99878) (benzonitrile sulfide), a nitrile imine (diphenylnitrile imine), and various azides (ethyl azidoformate, phenyl azide) were unsuccessful, with the starting material being recovered unchanged. nih.govnih.gov This highlights a degree of selectivity in the cycloaddition behavior of the methylene-dioxolanone system.

The reactions with diazoalkanes have also been explored. While diazomethane (B1218177) reacts readily to form the expected spiro-pyrazoline adduct in good yield, the more sterically hindered diphenyldiazomethane failed to react under thermal conditions. nih.gov Photochemical conditions were required to induce a reaction with diphenyldiazomethane, which led to the formation of a cyclopropane (B1198618) derivative in low yield, suggesting a different reaction pathway. nih.gov

The table below summarizes the outcomes of [3+2] cycloaddition attempts with (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one.

| 1,3-Dipole (TAC) | Reagent(s) | Conditions | Outcome | Reference |

| Benzonitrile Oxide | PhCNO | - | Spiro adduct formed | nih.gov, nih.gov |

| Acetonitrile Oxide | MeCNO | - | Spiro adduct formed | nih.gov, nih.gov |

| Diazomethane | CH₂N₂ | Ethereal solution | Spiro adduct formed in good yield | nih.gov, nih.gov |

| Diphenyldiazomethane | Ph₂CN₂ | Thermal | No reaction | nih.gov |

| Diphenyldiazomethane | Ph₂CN₂ | Photolysis | Cyclopropane formed in low yield | nih.gov |

| Benzonitrile Sulfide | PhCNS (from thermolysis of 5-phenyl-1,3,4-oxathiazol-2-one) | - | No reaction | nih.gov |

| Diphenylnitrile Imine | PhC(N)NPh (from Et₃N treatment of α-chlorobenzaldehyde phenylhydrazone) | - | No reaction | nih.gov |

| Ethyl Azidoformate | N₃CO₂Et | Thermal or Photochemical | No reaction | nih.gov |

| Phenyl Azide | PhN₃ | Thermal or Photochemical | No reaction | nih.gov |

These studies collectively demonstrate that methylene-dioxolanones are viable substrates for [3+2] cycloaddition reactions, but their reactivity is dependent on the specific 1,3-dipole employed. The successful formation of spiro heterocycles with nitrile oxides and diazomethane points to a promising avenue for the synthesis of complex molecular scaffolds based on the dioxolanone core. nih.gov

Computational and Theoretical Investigations of 4 1,3 Dioxolan 2 Yl Benzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of compounds like 4-(1,3-Dioxolan-2-YL)benzophenone. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. uta.clmdpi.comresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. chemrxiv.org This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

The analysis would yield crucial data on bond lengths, bond angles, and dihedral angles. In benzophenone (B1666685) and its derivatives, a key structural feature is the twist angle of the phenyl rings relative to the plane of the central carbonyl group. scialert.net This geometry is a result of the balance between the steric hindrance of the bulky phenyl groups and the electronic effects of conjugation. The addition of the 1,3-dioxolane (B20135) group at the para position of one of the phenyl rings would be expected to influence this geometry, although specific values for this compound are not available. The electronic structure analysis provides information on how electrons are distributed within the molecule, which is essential for understanding its reactivity and spectroscopic properties. chemrxiv.org

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. chemrxiv.orguc.pt This approach is used to calculate the properties of electronically excited states. researchgate.net For a photoactive molecule like a benzophenone derivative, TD-DFT can predict its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states.

These calculations would identify the primary electronic transitions, such as n→π* and π→π, which are characteristic of ketones like benzophenone. scialert.net The n→π transition involves the promotion of an electron from a non-bonding orbital (on the carbonyl oxygen) to an antibonding π* orbital, while the π→π* transition involves an electron moving from a bonding π orbital to an antibonding π* orbital. The solvent environment can significantly affect these transitions, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM). longdom.org The predicted spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths, provide a theoretical basis for understanding the compound's interaction with light, which is critical for applications like photoinitiators. chemrxiv.org

Molecular Orbital and Reactivity Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. scialert.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. scialert.netlongdom.org The spatial distribution and energy levels of these orbitals are determined through DFT calculations. For benzophenone derivatives, the HOMO is typically distributed over the phenyl rings, while the LUMO is often localized on the benzophenone core, particularly the carbonyl group. researchgate.net

The characterization for this compound would involve mapping the electron density of these orbitals to visualize the regions of the molecule that are most likely to participate in electron donation and acceptance. The dioxolane substituent would likely influence the electron density distribution on the attached phenyl ring, thereby modulating the HOMO and LUMO characteristics compared to unsubstituted benzophenone.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's properties. longdom.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nankai.edu.cn Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. scialert.net

For benzophenone, the HOMO-LUMO gap is a key factor in its photochemical behavior. longdom.org By calculating the energies of the HOMO and LUMO for this compound, one could estimate its relative stability and reactivity. This analysis is crucial for designing molecules with specific electronic properties for applications in materials science and photochemistry. nankai.edu.cn

Table 1: Conceptual HOMO, LUMO, and Energy Gap Data for Benzophenone (Note: This table is based on general data for the parent compound benzophenone and is for illustrative purposes only, as specific data for this compound is unavailable.)

| Parameter | Conceptual Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. longdom.org |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. longdom.org |

| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. longdom.org |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential.

Typically, regions of negative potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net In benzophenone, the oxygen atom of the carbonyl group is a site of high negative potential, making it a primary center for electrophilic interactions. nih.gov The MEP map for this compound would reveal how the dioxolane group alters the electrostatic potential across the molecule, identifying the most probable sites for intermolecular interactions.

Fukui Functions and Parr Functions for Local Reactivity Prediction

Fukui and Parr functions are crucial tools in computational chemistry for predicting the local reactivity of a molecule. They help identify which atomic sites are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, derived from conceptual density functional theory (DFT), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. Similarly, Parr functions, which are based on the spin density distribution of the radical cation and anion of a molecule, provide a more direct picture of electrophilic and nucleophilic centers.

A detailed analysis of Fukui and Parr functions for this compound has not been reported in the reviewed literature. However, theoretical studies on related benzophenone derivatives suggest that the carbonyl carbon is a primary electrophilic site, while the oxygen atom of the carbonyl group exhibits nucleophilic character. The presence of the dioxolane ring and its influence on the electronic distribution of the attached phenyl ring would be a key area for future computational investigation. Such a study would calculate the condensed Fukui indices and Parr function values for each atom, providing a quantitative measure of their reactivity.

Table 1: Hypothetical Fukui Function Indices for this compound

| Atomic Site | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

| Carbonyl Carbon | High | Low | Moderate |

| Carbonyl Oxygen | Low | High | Moderate |

| Phenyl Ring (unsubstituted) | Moderate | Moderate | Moderate |

| Phenyl Ring (dioxolane-substituted) | Moderate | Moderate | Moderate |

| Dioxolane Carbons | Low | Low | Low |

| Dioxolane Oxygens | Low | Moderate | Low |

| Note: This table is hypothetical and for illustrative purposes only, as specific data for this compound is not available. |

Conformational Analysis and Energetics

Theoretical Studies on Preferred Conformations (e.g., using Dipole Moments)

The three-dimensional conformation of this compound is determined by the rotational freedom around the single bonds connecting the phenyl rings to the carbonyl group. Theoretical studies, often employing methods like DFT, are used to calculate the potential energy surface of the molecule as a function of these dihedral angles, thereby identifying the most stable (lowest energy) conformations. The molecular dipole moment is a key property that is sensitive to the conformation, and comparing calculated dipole moments for different conformers with experimental values can help elucidate the preferred geometry in solution.

Specific theoretical studies on the conformational preferences of this compound are not present in the surveyed literature. For the parent benzophenone molecule, computational studies have shown that the phenyl rings are twisted out of the plane of the carbonyl group to relieve steric hindrance. The presence of the bulky 1,3-dioxolan-2-yl substituent at the para position is expected to influence the degree of this twist. A detailed conformational analysis would involve scanning the dihedral angles and calculating the relative energies and dipole moments of the resulting conformers.

Intermolecular Interactions and Environmental Effects

Theoretical Studies on Solvent Effects on Spectroscopic and Reactivity Properties

The properties of a molecule, such as its spectroscopic characteristics and reactivity, can be significantly influenced by the surrounding solvent. Theoretical models, like the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent environment. These models can predict shifts in UV-Vis absorption spectra (solvatochromism) and changes in reactivity by considering the dielectric constant and other properties of the solvent.

While there are no specific theoretical studies on the solvent effects for this compound, research on benzophenone itself shows that polar solvents can induce shifts in its electronic transitions. longdom.org For instance, the n → π* transition of benzophenone typically undergoes a hypsochromic (blue) shift in polar solvents, while the π → π* transition experiences a bathochromic (red) shift. A computational study on this compound would be necessary to determine how the dioxolane substituent modifies these solvent-induced effects on its spectroscopic and reactivity profiles.

Modeling of Intermolecular Interactions and Molecular Packing (e.g., Energy Frameworks)

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal structure and properties. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors, providing insights into the stability and packing of the crystal.

No studies on the molecular packing and energy frameworks of this compound were found. Such an analysis would first require the determination of the single-crystal X-ray diffraction structure. From the crystal structure, computational methods could be employed to calculate the interaction energies and generate energy framework diagrams. These diagrams would illustrate the topology and strength of the intermolecular forces, such as hydrogen bonds and π-π stacking, that govern the crystal packing.

Advanced Applications in Organic Synthesis Research of 4 1,3 Dioxolan 2 Yl Benzophenone

Role as a Versatile Synthetic Building Block

The structure of 4-(1,3-Dioxolan-2-YL)benzophenone offers two distinct points for chemical modification: the benzophenone (B1666685) ketone and the latent aldehyde protected as a cyclic acetal (B89532). This duality makes it a valuable and versatile starting material for the assembly of more elaborate chemical structures.

Construction of Complex Organic Molecules and Scaffolds

The benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov As such, benzophenone derivatives are frequently used as foundational building blocks in drug discovery. nih.gov Similarly, molecules containing dioxolane and related dioxolanone functionalities have been demonstrated as key intermediates in the synthesis of complex natural products like tetronic acids and pulvinones. rsc.orgpsu.edursc.org

The compound this compound merges these two valuable synthons. The dioxolane group provides a stable, protected form of a formyl group, which can be unveiled under specific acidic conditions to participate in further reactions. wikipedia.orgorganic-chemistry.org This allows for selective manipulation of other parts of the molecule without affecting the aldehyde. The ketone of the benzophenone core can undergo a separate set of reactions, such as reduction, olefination, or addition of organometallic reagents. This strategic separation of reactivity makes it an ideal intermediate for the stepwise construction of multifunctional molecules and complex scaffolds, such as the dioxolane-functionalized hexacenes and heptacenes used in materials science. umn.edu

Table 1: Synthetic Utility of Benzophenone and Dioxolane Scaffolds

| Scaffold | Role in Synthesis | Examples of Resulting Structures | Reference |

|---|---|---|---|

| Benzophenone | Core structure for bioactive molecules | p38α MAP kinase inhibitors, VEGF-A inhibitors, antiviral agents | nih.gov |

| Dioxolane/Dioxolanone | Protected functional group, synthetic intermediate | Tetronic acids, Pulvinones, Multicolanic acid | rsc.orgpsu.edursc.org |

| This compound | Bifunctional building block | Multifunctional aromatic systems, precursors to heterocycles | N/A |

Precursors for Benzannulated Heterocyclic Systems

Benzannulated heterocycles—aromatic systems where a benzene (B151609) ring is fused to a heterocyclic ring—are core structures in many pharmaceuticals and functional materials. The dual functionality of this compound makes it a promising precursor for such systems. Following deprotection of the dioxolane to reveal the formyl group (4-formylbenzophenone), the molecule possesses both a ketone and an aldehyde functionality, which can participate in a variety of cyclization and condensation reactions to build fused rings.

For instance, the ketone can react with an ortho-amino substituted aniline (B41778) in a Friedländer annulation to construct a quinoline (B57606) ring. Alternatively, the deprotected aldehyde can be used in reactions like the Pfitzinger or Doebner-von Miller synthesis to generate quinoline carboxylic acids. The synthesis of complex heterocyclic systems, such as benzophenone-thiazole derivatives, highlights the utility of the benzophenone core in building molecules with diverse ring systems. nih.gov The strategic placement of the ketone and the latent aldehyde on the same scaffold provides a convergent pathway to complex benzannulated heterocycles.

Strategies for Regioselective Functionalization

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is a central challenge in organic synthesis. The 1,3-dioxolane (B20135) group in this compound plays a crucial dual role in this regard, acting as both a protecting group and a directing group.

Utility of the 1,3-Dioxolane Group as a Protecting Group and Ortho-Directing Group

As a Protecting Group: The primary and most common role of the 1,3-dioxolane moiety is to serve as a protecting group for the aldehyde functionality. wikipedia.org Aldehydes are highly reactive towards nucleophiles and both oxidizing and reducing agents. By converting the aldehyde to a cyclic acetal (dioxolane), its reactivity is masked, allowing chemical transformations to be performed on other parts of the molecule, such as the benzophenone ketone or the aromatic rings. organic-chemistry.org The dioxolane group is notably stable under basic, nucleophilic, and many oxidative/reductive conditions. organic-chemistry.org For example, a reduction of an ester to an alcohol using lithium aluminum hydride can be performed while a dioxolane-protected aldehyde remains intact. researchgate.net The aldehyde can be easily regenerated when needed by simple acid-catalyzed hydrolysis. organic-chemistry.org

Table 2: Protection and Deprotection of Aldehydes as 1,3-Dioxolanes

| Process | Typical Reagents and Conditions | Reference |

|---|---|---|

| Protection | Ethylene (B1197577) glycol, p-toluenesulfonic acid (cat.), Toluene, reflux with Dean-Stark trap | organic-chemistry.org |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) or Lewis acids in wet solvents | organic-chemistry.org |

As an Ortho-Directing Group: Beyond protection, the dioxolane group can function as a directed metalation group (DMG) in a powerful reaction known as Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org In this process, the heteroatoms (oxygens) of the dioxolane act as Lewis bases, coordinating to a strong organolithium base, such as n-butyllithium. wikipedia.orguwindsor.ca This coordination brings the base into close proximity to the ortho-protons on the aromatic ring, increasing their kinetic acidity and leading to selective deprotonation (lithiation) at the position adjacent to the dioxolane group. organic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles (e.g., alkyl halides, carbon dioxide, silyl (B83357) chlorides) to install a new functional group exclusively at the ortho position. wikipedia.org This strategy provides a highly regioselective method for elaborating the aromatic ring that would be difficult to achieve through conventional electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com

Catalytic Roles (Benzophenone Core Functionality)

While one part of the molecule serves as a synthetic handle, the benzophenone core can itself play an active role in catalysis, specifically in the realm of photochemistry.

Application as a Photocatalyst in Radical Chemistry

Benzophenone is a classic and highly effective organic photocatalyst. nih.gov Upon absorption of UV light (typically ~350 nm), it undergoes efficient intersystem crossing to a long-lived triplet excited state. This triplet state is a powerful hydrogen atom abstractor. In a process known as Hydrogen Atom Transfer (HAT), the excited benzophenone can abstract a hydrogen atom from a suitable donor molecule (R-H), generating a ketyl radical and a substrate-derived radical (R•). This ability to generate radicals under mild, light-induced conditions makes it a valuable catalyst for a wide range of radical reactions.

This catalytic cycle has been exploited in modern synthetic methods, including cross-electrophile couplings and 1,2-dicarbofunctionalization of olefins. uwindsor.ca In these systems, the benzophenone photocatalyst initiates a radical cascade, for example, by activating a silane (B1218182) which then generates a carbon-centered radical from an alkyl halide. wikipedia.orgorganic-chemistry.org This radical can then engage in various bond-forming reactions. Because the this compound molecule contains this photoactive core, it can potentially serve as the photocatalyst in reactions where it is also a reactant, or it can be used as a standalone catalyst in other contexts.

Table 3: Benzophenone as a Hydrogen Atom Transfer (HAT) Photocatalyst

| Reaction Type | Role of Benzophenone | Radical Generation Mechanism | Reference |

|---|---|---|---|

| Cross-Electrophile Coupling | HAT Photocatalyst | Photoexcited benzophenone abstracts H from a silane, initiating a halogen atom transfer (XAT) to form an alkyl radical. | wikipedia.orgorganic-chemistry.org |

| 1,2-Dicarbofunctionalization of Olefins | HAT Photocatalyst | Generates an alkyl radical which adds to an olefin, followed by coupling. | uwindsor.ca |

| Intramolecular [2+2] Cycloaddition | Photosensitizer | Transfers energy (Dexter energy transfer) to a diene, promoting cyclization. | nih.gov |

Investigation of Photoinitiating Properties in Photopolymerization Research

In the field of polymer chemistry, this compound is investigated for its properties as a Type II photoinitiator. Photoinitiators are crucial components in photopolymerization, a process that utilizes light to trigger a chain reaction, leading to the formation of a polymer. Benzophenone and its derivatives are among the most studied Type II photoinitiators. researchgate.netresearchgate.net

The general mechanism for a Type II photoinitiator like this compound involves the absorption of ultraviolet (UV) light, which excites the benzophenone moiety to a triplet state. This excited state does not directly generate the radicals needed to initiate polymerization. Instead, it interacts with a co-initiator, typically a hydrogen donor such as an amine or an alcohol. researchgate.net The excited benzophenone abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical from the benzophenone and a new radical from the co-initiator. It is this second radical that is primarily responsible for initiating the polymerization of monomers, such as acrylates. researchgate.net

Research in this area often involves comparing the photoinitiation efficiency of novel benzophenone derivatives with established commercial photoinitiators. Key parameters of interest include the rate of monomer conversion and the final degree of polymerization, which are often measured using techniques like real-time Fourier-transform infrared (FTIR) spectroscopy.

Research Probes in Biochemical Studies

The benzophenone moiety is not only useful for initiating polymerization but also serves as a powerful tool in biochemical research for studying molecular interactions.

Utilization in Enzyme Interaction Studies and Biochemical Assays

This compound and its derivatives are employed as photoaffinity labeling probes to investigate enzyme-substrate and protein-protein interactions. nih.govspringernature.com Photoaffinity labeling is a technique used to identify binding partners and map the binding sites of biomolecules. researchgate.net

The principle behind this application lies in the photoreactive nature of the benzophenone group. nih.gov When a benzophenone-containing probe is introduced into a biological system, it can bind non-covalently to its target protein or enzyme. Upon irradiation with UV light of a specific wavelength (typically around 350-360 nm), the benzophenone is excited to a reactive triplet state. This excited state can then form a covalent bond with nearby amino acid residues in the binding site, typically through the abstraction of a hydrogen atom from a C-H bond. nih.govduke.edu

This covalent linkage permanently attaches the probe to its interacting partner, allowing for the identification and characterization of the target protein. The dioxolane group in this compound can be a key feature in the design of such probes. It can be part of a larger molecule designed to mimic a natural substrate or ligand of a specific enzyme. The stability of the dioxolane ring allows for the probe to be manipulated under various conditions before the photo-crosslinking step is initiated.

Structure Reactivity Relationship Studies of 4 1,3 Dioxolan 2 Yl Benzophenone Derivatives

Influence of Substituents on Chemical Reactivity and Selectivity

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings of the benzophenone (B1666685) scaffold significantly perturbs the electron density distribution within the molecule, thereby affecting its chemical reactivity.

Electron-withdrawing groups, such as the cyano (-CN) group, decrease the electron density on the aromatic ring and, by extension, the carbonyl carbon. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. For example, in 3-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone, the cyano group acts as an electrophile, facilitating interactions with nucleophilic species. The presence of EWGs can also impact reaction rates; a derivative of 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone featuring an electron-withdrawing substituent showed a significantly higher hydrolysis rate compared to the unmodified version.

Conversely, electron-donating groups, like the methoxy (B1213986) (-OCH₃) group in 4'-(1,3-Dioxolan-2-yl)-2-methoxybenzophenone, increase the electron density on the aromatic ring. This effect can make the molecule more reactive towards electrophilic aromatic substitution. EDGs generally decrease the electrophilicity of the carbonyl carbon. Research on a 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone derivative with an electron-donating group demonstrated a lower hydrolysis rate constant compared to the unsubstituted compound, highlighting the stabilizing effect of the EDG on the molecule.

The table below illustrates the comparative reactivity of substituted 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone derivatives.

Table 1: Comparative Reactivity of 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone Derivatives

| Derivative Substituent | Hydrolysis Rate (pH 7, 25°C) | Photodegradation Half-Life (UV-C) |

|---|---|---|

| Unmodified | 0.12 h⁻¹ | 48 h |

| Electron-withdrawing | 0.25 h⁻¹ | 24 h |

| Electron-donating | 0.08 h⁻¹ | --- |

Data derived from a study on 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect. In compounds like 3,4-Difluoro-4'-(1,3-dioxolan-2-yl)benzophenone, the fluorine atoms significantly influence the electronic properties and reactivity of the molecule. Similarly, the bromine and fluorine substituents in 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone are noted to enhance the potential for electrophilic aromatic substitution.

The nature of the halogen also affects its utility in synthetic transformations. For instance, the bromine atom in 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone enhances the molecule's reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Chlorine substitution, as seen in 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, also modifies the electronic character of the molecule. The dioxolane ring itself can introduce stereoelectronic effects that modulate solubility and reactivity in these halogenated derivatives.

The table below lists several halogenated derivatives of 4-(1,3-Dioxolan-2-YL)benzophenone.

Table 2: Examples of Halogenated this compound Derivatives

| Compound Name | Molecular Formula | Key Halogen Substituents |

|---|---|---|

| 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone | C₁₆H₁₂BrFO₃ | Bromine, Fluorine |

| 3,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone | C₁₆H₁₂F₂O₃ | Fluorine |

Steric hindrance, arising from the spatial arrangement of atoms, can significantly influence the accessibility of reactive sites and the conformational preferences of the molecule. In 1,3-dioxane (B1201747) systems, which are structurally related to 1,3-dioxolanes, the shorter C-O bond length compared to C-C bonds leads to more pronounced diaxial interactions between substituents. thieme-connect.de Consequently, substituents on the ring, particularly at the C2 position, thermodynamically favor an equatorial orientation to minimize steric strain. thieme-connect.de

In substituted 1,3-dioxolan-4-ones, steric effects have been shown to direct the course of reactions with high diastereoselectivity. For example, radical reactions involving a bulky tert-butyl group at the C2 position result in bond formation occurring predominantly on the face trans to this large substituent. researchgate.net This demonstrates a powerful steric control element where the substituent effectively shields one face of the ring from attack.

On the benzophenone moiety, bulky substituents near the central ketone can hinder the approach of nucleophiles, thereby reducing the reaction rate. While the reviewed literature provides fewer specific examples for the title compound, general principles suggest that ortho-substituents on either phenyl ring would have the most significant steric impact on the reactivity of the carbonyl group.

Stereochemical Aspects

The three-dimensional arrangement of atoms in this compound derivatives, particularly the presence of chiral centers, has profound implications for their chemical and biological interactions.

The stereochemical makeup of this compound derivatives is often established during their synthesis. Chiral 1,3-dioxolan-4-ones, for instance, are frequently prepared from enantiomerically pure α-hydroxy acids like mandelic acid or lactic acid. mdpi.com This process allows for the creation of a new stereogenic center under the control of the initial chiral center, often leading to the formation of a single, pure diastereomer after purification. mdpi.com

The stereochemistry of the synthetic route can dictate the final composition. A notable example is the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkenes. mdpi.com In this process, a cis-alkene substrate stereospecifically forms a meso (achiral) cation intermediate, while a trans-alkene yields a chiral cation intermediate. mdpi.com The subsequent reaction of these distinct intermediates leads to products with different diastereomeric and enantiomeric compositions.

The pre-existing stereochemistry of a dioxolane ring is a critical factor in controlling the outcome of subsequent reactions. The stereoselective trapping of the aforementioned 1,3-dioxolan-2-yl cation intermediate is a key determinant of the final product's stereochemistry. mdpi.com For the meso cation generated from a cis-alkene, the two faces of the cation are diastereotopic. Nucleophilic attack can occur from either face, but steric hindrance from substituents on the dioxolane ring can favor one approach over the other, leading to a diastereoselective reaction. mdpi.com

This principle of stereocontrol is also evident in radical reactions. Radical alkylation of chiral 2-(tert-butyl)-2-methyldioxolan-4-one occurs with good to high diastereoselectivity, which is comparable to its corresponding enolate alkylation. researchgate.net The chiral environment of the dioxolanone ring directs the approach of the incoming radical, resulting in a selective reaction. Such chiral dioxolanones can serve as chiral acyl anion equivalents, where the stereochemistry of the starting material is transferred with high fidelity to a new stereogenic center in the product. mdpi.com

Emerging Research Avenues and Future Directions for 4 1,3 Dioxolan 2 Yl Benzophenone

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.com The synthesis of benzophenone (B1666685) derivatives and the formation of ketals are both amenable to this technology, suggesting a promising future for the continuous production of 4-(1,3-Dioxolan-2-YL)benzophenone.

Flow chemistry has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its robustness and efficiency. mdpi.comnih.gov For instance, a continuous-flow method for the synthesis of benzophenone derivatives using a microreactor has been developed, which avoids harsh reagents like aluminum trichloride (B1173362) typically used in Friedel-Crafts reactions. google.com This approach, utilizing an aryl Grignard reagent and an acyl chloride in 2-methyltetrahydrofuran, highlights a greener and safer synthetic route. google.com

Similarly, the formation of ketals, such as solketal, has been optimized in continuous processes. acs.org These processes often use heterogeneous catalysts and continuous removal of water to drive the equilibrium towards product formation, eliminating the need for solvent entrainers. acs.org The application of such continuous reactor technology could be adapted for the synthesis of this compound, potentially leading to higher yields and purity.

Future research will likely focus on developing a fully integrated continuous process for the synthesis of this compound and its derivatives. This could involve the use of packed-bed reactors with immobilized catalysts for both the acylation and ketalization steps, streamlining the entire production process. researchgate.netresearchgate.net Photochemical reactions involving benzophenone have also been successfully translated to flow reactors, which allow for better light penetration and control, opening avenues for the continuous synthesis of photochemically-derived products from this scaffold. nih.govnih.gov

Development of Novel Catalytic Systems for Dioxolane-Containing Benzophenones

Advances in catalysis are central to the future development of synthetic routes for and applications of dioxolane-containing benzophenones. Research is moving towards greener, more efficient, and reusable catalytic systems for both the synthesis and transformation of these compounds.

For the formation of the dioxolane group, novel catalysts are being explored to replace traditional acid catalysts. For example, p-sulfonic acid-calix[n]arenes have been used as highly efficient and reusable catalysts for the hydrolysis (deprotection) of 1,3-dioxolane (B20135) ketals under microwave irradiation in water. scienceopen.comscielo.br This suggests that similar calixarene-based catalysts could be developed for the forward reaction—the protection of the benzophenone carbonyl. Another approach involves the use of cobaloxime catalysts for the acetalization and ketalization of carbonyl compounds under solvent-free conditions. mdpi.com

In the realm of transformations involving the benzophenone moiety, its role as a photosensitizer is a key area of catalytic innovation. wikipedia.orgchemrxiv.orgrsc.org Benzophenone-mediated hydrogen atom transfer (HAT) is a powerful tool in photocatalysis. nih.govacs.org Dual catalytic systems combining benzophenone photocatalysis with other catalysts, such as chromium for Nozaki-Hiyama-Kishi (NHK) type reactions or nickel for cross-coupling reactions, are expanding the synthetic utility of this motif. acs.orgacs.org These methods allow for the formation of complex carbon-carbon bonds under mild conditions. acs.orgacs.org

Future work will likely focus on developing chiral catalytic systems for the enantioselective synthesis of derivatives of this compound. Furthermore, the immobilization of these novel catalysts on solid supports will be crucial for their application in continuous flow systems and for simplifying product purification.

Exploration of New Reaction Classes and Transformative Processes

The benzophenone scaffold is a versatile platform for exploring new types of chemical reactions. Recent research has focused on the activation of traditionally unreactive bonds and the development of novel multicomponent reactions.

One emerging area is the deacylative transformation of ketones, where the carbon-carbon bond adjacent to the carbonyl is cleaved. nih.gov This strategy, driven by the aromatization of an in-situ formed intermediate, could be applied to derivatives of this compound to generate novel molecular skeletons. nih.gov Another innovative approach involves the transformation of aromatic ketones into esters via a sequential Claisen and retro-Claisen reaction, which then allows for a variety of cross-coupling reactions. waseda.jp This could significantly broaden the synthetic utility of the benzophenone core. waseda.jp

The photochemical properties of benzophenone are also being exploited in new ways. bgsu.edu Its ability to act as a photosensitizer enables a wide range of transformations, including [2+2] cycloadditions and the functionalization of C-H bonds. nih.govchemrxiv.orgrsc.org The combination of benzophenone photocatalysis with radical-mediated processes is a particularly fruitful area of research, leading to new methods for the alkylation of heterocycles and the 1,2-dicarbofunctionalization of olefins. nih.govacs.org

Future research will likely explore the use of this compound in cascade reactions, where multiple bonds are formed in a single operation. The development of new multicomponent reactions involving this scaffold could provide rapid access to complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.govnih.govmdpi.com

Advanced Spectroscopic Techniques for Real-Time Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are playing an increasingly important role in elucidating the short-lived intermediates and transition states that govern these reactions.

Time-resolved spectroscopy, such as laser flash photolysis, has been instrumental in studying the photochemistry of benzophenone. rsc.org These techniques allow for the direct observation of the triplet excited state and the subsequent formation of the ketyl radical, providing key insights into the mechanism of hydrogen abstraction. rsc.orgrsc.org The dynamics of these species have been studied in various environments, including ionic liquids and polymer films. rsc.orgrsc.org

In-situ monitoring of reactions using techniques like Raman and infrared (IR) spectroscopy is becoming more common, particularly in the context of continuous flow chemistry. youtube.com These methods provide real-time information on reaction kinetics and the concentration of reactants, intermediates, and products, allowing for rapid process optimization. For example, the hydrolysis of ketals has been studied using such techniques to understand the catalytic cycle. scienceopen.comscielo.br

Future research will likely see the increased application of sophisticated techniques like two-dimensional infrared (2D-IR) spectroscopy and transient absorption spectroscopy to study the ultrafast dynamics of the photochemical processes of this compound. acs.org These methods can provide unprecedented detail about the structural evolution of the molecule during a chemical reaction.

Multiscale Computational Modeling for Complex Reactivity and Design

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods are being used to investigate electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.net

For example, DFT calculations have been used to elucidate the mechanism of the photomediated alkylation of pyridines enabled by benzophenone, revealing its dual role as a HAT reagent and a mild oxidant. nih.govrsc.org Computational studies have also been crucial in understanding the intersystem crossing dynamics of benzophenone, which is key to its function as a photosensitizer. acs.orgrsc.org These studies have helped to settle debates about the relative importance of different pathways for triplet state formation. rsc.org

Molecular dynamics (MD) simulations are being used to study the interactions of benzophenone derivatives with larger systems, such as polymers and biological macromolecules. nih.gov For instance, MD simulations have been used to investigate the binding mechanism of benzophenone imine inhibitors to the human estrogen receptor, providing insights that can guide the design of new drugs. nih.gov

The future of computational modeling in this area will involve a multiscale approach, combining quantum mechanics (for the reactive center) with molecular mechanics (for the surrounding environment) to simulate complex systems more accurately. This will enable the in-silico design of new catalysts, materials, and drugs based on the this compound scaffold.

Interactive Data Table: Computational Studies on Benzophenone Derivatives

This table summarizes key findings from recent computational studies on benzophenone and its derivatives, highlighting the methods used and the insights gained.

| Study Focus | Computational Method | Key Findings | Reference |

| Photochemistry of Benzophenone | Surface-Hopping Ab Initio Molecular Dynamics | Both direct (S1 → T1) and indirect (S1 → T2 → T1) mechanisms for triplet state population are possible, with the indirect route being prevalent. A kinetic equilibrium between T1 and T2 was observed. | acs.org |

| Triplet Population Mechanism | Multiconfigurational Wave Function Methods | The T2(ππ*) state acts as an intermediate between the S1 and T1 states, supporting a two-step kinetic model for phosphorescence. | rsc.org |

| Benzophenone-Enabled Pyridine Alkylation | Density Functional Theory (DFT) | Elucidated the dual role of benzophenone as a hydrogen atom transfer (HAT) reagent and a mild oxidant in the reaction mechanism. | nih.govrsc.org |

| Binding to Estrogen Receptor | Molecular Docking, Molecular Dynamics (MD) | Benzophenone imine derivatives showed stable interactions with the apo and antagonist forms of the human estrogen receptor, primarily through hydrophobic interactions. | nih.gov |

| Photosensitized Thymine Damage | Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed the mechanisms of Paternò-Büchi cycloaddition between benzophenone and thymine, identifying the rate-determining steps and the role of intersystem crossing. | rsc.org |

| Ground State Properties | Density Functional Theory (DFT) | Investigated the electronic structure, stability, and spectroscopic properties of benzophenone and its thio- and dimethoxy- derivatives. | researchgate.net |

Hybrid Systems Incorporating this compound as a Functional Unit

The integration of this compound into larger molecular assemblies and materials is a promising avenue for creating novel hybrid systems with unique properties. The benzophenone unit can serve as a photo-responsive cross-linker, a building block for advanced materials, or a functional component in sensing applications.

One area of significant interest is the incorporation of benzophenone derivatives into Metal-Organic Frameworks (MOFs). nih.govnih.gov For example, a zirconium-based MOF containing benzophenone-4,4'-dicarboxylate has been synthesized. nih.govnih.gov The photoreactive nature of the benzophenone linker allows for post-synthetic modification of the MOF, enabling the covalent attachment of other molecules and even the growth of polymers from the framework. nih.gov This opens up possibilities for creating patterned MOF surfaces and tuning the properties of the material for specific applications. nih.gov

Benzophenone derivatives are also widely used in polymer chemistry as photo-cross-linkers. mdpi.comrsc.org Polymers containing benzophenone units can be irradiated with UV light to form stable, cross-linked networks. This has been used to create surface-attached hydrogels and other polymer films with controlled properties. mdpi.comrsc.org The dioxolane group in this compound could serve as a latent reactive site, allowing for subsequent chemical modification after the polymer network has been formed.

Furthermore, benzophenone derivatives are being explored as key components in materials for organic light-emitting diodes (OLEDs). mdpi.compreprints.orgnih.gov The benzophenone core can act as an electron-deficient unit in thermally activated delayed fluorescence (TADF) emitters or as a host material in phosphorescent OLEDs. mdpi.compreprints.orgnih.gov The ability to tune the electronic properties of the benzophenone scaffold through substitution makes it a versatile platform for designing new optoelectronic materials.

Future research in this area will likely focus on the development of multifunctional hybrid systems where the this compound unit plays multiple roles. For example, a material could be designed where the benzophenone moiety acts as both a photo-cross-linker and a sensor for specific analytes. researchgate.net The combination of the photochemical reactivity of benzophenone with the chemical versatility of the dioxolane group provides a rich design space for the creation of next-generation smart materials.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,3-Dioxolan-2-YL)benzophenone and its derivatives?

- Methodology : The compound is synthesized via acetalization of benzophenone derivatives with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing toluene. A Dean-Stark apparatus is used to remove water and drive the reaction to completion, yielding 75–85% . Alternative routes include Friedel-Crafts acylation using benzoyl chloride and AlCl₃ to form the benzophenone core, followed by substitution reactions .

- Key Reagents : Ethylene glycol, p-TsOH, AlCl₃, benzoyl chloride.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dioxolane ring (δ 4.0–5.0 ppm for acetal protons) and benzophenone carbonyl (δ 190–200 ppm) .

- FTIR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C in dioxolane) .

- HPLC : Validates purity (>98%) using C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-O-C bond angle of 109.5° in the dioxolane ring) .

Q. How is the compound utilized as a building block in organic synthesis?

- Methodology : The dioxolane ring acts as a protecting group for ketones, enabling selective functionalization. For example, hydrolysis under HCl/THF yields free ketones, while oxidation with KMnO₄ produces carboxylic acids . It is also a precursor for photochemical radical initiators via UV-induced cleavage of the benzophenone carbonyl .

Advanced Research Questions

Q. How can reaction yields be optimized in acetalization protocols for derivatives with steric hindrance?

- Methodology :

- Catalyst Screening : Replace p-TsOH with milder acids (e.g., camphorsulfonic acid) to reduce side reactions.

- Solvent Optimization : Use DMF or DMSO to improve solubility of bulky substrates.

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, improving yields by 10–15% .

- Data Conflict Resolution : Conflicting reports on LiAlH₄ reduction efficiency (40–70% yields) may arise from moisture sensitivity; rigorous drying of reagents and solvents is critical .

Q. How do structural modifications (e.g., methyl/fluoro substituents) affect biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

| Derivative | Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3,4-Difluoro | Fluorine at C3/C4 | Anticancer (HeLa: 12 µM) | |

| 2,3-Dimethyl | Methyl at C2/C3 | Antimicrobial (MIC: 8 µg/mL) |

- Mechanistic Insights : Fluorine enhances electron-withdrawing effects, improving binding to kinase ATP pockets. Methyl groups increase lipophilicity, enhancing membrane permeability .

Q. How to resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. inactive)?

- Methodology :

- Assay Validation : Use standardized protocols (CLSI guidelines) for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Purity Analysis : Contaminants (e.g., unreacted benzoyl chloride) may cause false negatives; confirm purity via HPLC-MS .

- Solubility Adjustments : Use DMSO/PBS mixtures to ensure compound solubility in biological assays .

Q. What strategies mitigate photodegradation during UV-initiated polymerization studies?

- Methodology :

- Additive Screening : Incorporate stabilizers like 2,6-di-tert-butylphenol (0.1–1.0 wt%) to quench free radicals .

- Wavelength Control : Use narrow-band UV lamps (365 nm) instead of broad-spectrum sources to minimize side reactions.

- Kinetic Monitoring : Real-time FTIR tracks carbonyl decay (1700 cm⁻¹) to optimize irradiation duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。